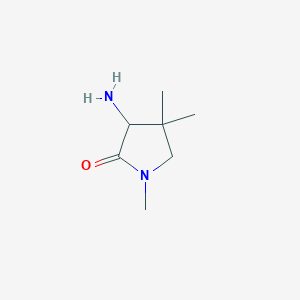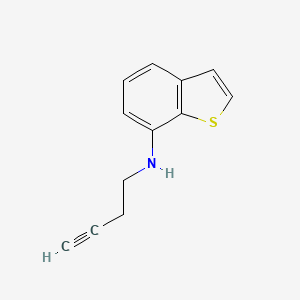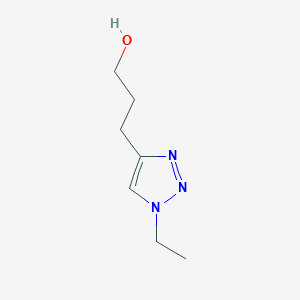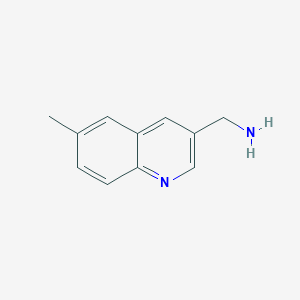![molecular formula C13H8ClN B13072769 10-Chlorobenzo[g]quinoline CAS No. 3645-26-9](/img/structure/B13072769.png)
10-Chlorobenzo[g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chlorobenzo[g]quinoline is a heterocyclic aromatic compound that contains a quinoline ring system with a chlorine atom substituted at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorobenzo[g]quinoline typically involves the halogenation of 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline with elementary chloride. This reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 10th position . Another method involves the coupling of 10-halobenzo[g]quinolines with ortho-substituted aryl boronic acids using palladium acetate and triphenylphosphine as the catalytic system .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Chlorobenzo[g]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form aryl-aryl bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium-based catalysts and aryl boronic acids are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring system.
Scientific Research Applications
10-Chlorobenzo[g]quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Research: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 10-Chlorobenzo[g]quinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can induce apoptosis in cancer cells by disrupting cell migration and inhibiting angiogenesis . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
10-Chlorobenzo[g]quinoline can be compared with other similar compounds, such as:
10-Chlorobenzo[h]quinoline: Similar structure but with different substitution patterns and potentially different biological activities.
Benzo[f]quinoline Derivatives: These compounds have different ring fusion patterns and may exhibit distinct chemical and biological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties, share the quinoline core structure but have different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3645-26-9 |
|---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
10-chlorobenzo[g]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-12-11-6-2-1-4-9(11)8-10-5-3-7-15-13(10)12/h1-8H |
InChI Key |
UQJOOEPGSRMVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=NC3=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B13072690.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072697.png)



![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)

![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)

![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

